molecular formula C7H12BrNO B13636284 5-(Bromomethyl)-1-ethylpyrrolidin-2-one

5-(Bromomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B13636284
M. Wt: 206.08 g/mol
InChI Key: RUTNFAWKJRDISV-UHFFFAOYSA-N
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Description

Significance of Pyrrolidinone Scaffolds in Modern Organic Chemistry

The pyrrolidinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This five-membered ring system is present in numerous natural products and synthetic pharmaceuticals. The sp³-rich framework of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space, which is often crucial for potent and selective biological activity.

The significance of the pyrrolidinone scaffold extends to its role as a versatile synthetic intermediate. The lactam functionality can be readily manipulated, and the ring itself can be functionalized at various positions, leading to a diverse library of compounds. This adaptability has made pyrrolidinones central to the development of new synthetic methodologies.

Overview of Bromomethyl-Substituted Heterocycles in Synthetic Strategies

Bromomethyl-substituted heterocycles are highly valuable reagents in organic synthesis. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the heterocyclic moiety into a larger molecule, making it a key building block for the construction of complex molecular architectures.

In the context of drug discovery, the bromomethyl group can act as a handle for attaching the heterocyclic core to various pharmacophores or for linking it to a larger molecular assembly. The controlled reactivity of the carbon-bromine bond enables chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of precision.

Historical Context of Pyrrolidinone Synthesis Relevant to 5-(Bromomethyl)-1-ethylpyrrolidin-2-one (B6209491)

The synthesis of the pyrrolidinone ring has a rich history, with numerous methods developed over the past century. Early methods often relied on the cyclization of γ-amino acids or the reduction of succinimides. A significant advancement in pyrrolidinone synthesis was the development of methods involving the intramolecular cyclization of unsaturated amides.

For the synthesis of 5-substituted pyrrolidinones, a key historical development has been the use of precursors that already contain the desired functionality or a group that can be readily converted to it. For instance, the cyclization of amide dianions with electrophiles like epibromohydrin (B142927) has been shown to produce 5-(hydroxymethyl)pyrrolidin-2-ones, which are direct precursors to bromomethyl derivatives. organic-chemistry.org This approach highlights a strategy of forming the ring and introducing the C5-substituent in a concerted or sequential manner.

Another relevant historical approach involves the modification of existing pyrrolidinone scaffolds. For example, the radical bromination of a methyl group at the 5-position of a pre-formed pyrrolidinone ring could, in principle, yield the desired bromomethyl derivative, although selectivity can be a challenge.

Current Research Landscape for this compound and Related Structures

While specific research exclusively focused on "this compound" is not extensively documented in publicly available literature, the current research landscape for analogous structures is vibrant and focused on several key areas. Researchers are actively exploring new, more efficient, and stereoselective methods for the synthesis of 5-functionalized pyrrolidinones.

Modern synthetic efforts often employ transition-metal catalysis and organocatalysis to achieve high levels of control over the stereochemistry at the 5-position. The development of one-pot and multicomponent reactions to construct highly functionalized pyrrolidinones from simple starting materials is also a major area of interest. acs.org

Furthermore, the utility of bromomethyl-substituted lactams, including those with a pyrrolidinone core, as versatile synthetic intermediates is a subject of ongoing investigation. Research is being conducted on their reactions with a wide range of nucleophiles to generate libraries of novel compounds for biological screening. The conversion of the bromomethyl group into other functional moieties further expands the synthetic utility of these compounds. The reduction of related 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformations showcases the reactivity and synthetic potential of such structures. dntb.gov.ua

The exploration of these related structures provides a strong indication of the potential applications and research directions for "this compound." As a reactive intermediate, it holds promise for the synthesis of novel chemical entities with potential applications in various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-2-9-6(5-8)3-4-7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNFAWKJRDISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromomethyl 1 Ethylpyrrolidin 2 One

Direct Synthesis Strategies

Direct synthesis strategies for 5-(bromomethyl)-1-ethylpyrrolidin-2-one (B6209491) involve either the formation of the heterocyclic ring as the key step or the direct introduction of the bromomethyl group onto a pre-existing pyrrolidinone core.

Ring-Closing Reactions to Form the 1-Ethylpyrrolidin-2-one (B1215724) Core

The formation of the 1-ethylpyrrolidin-2-one scaffold is a critical step in many synthetic routes. Various intramolecular cyclization reactions can be employed to construct this five-membered lactam ring.

The Hofmann-Löffler-Freytag (HLF) reaction and its modifications represent a powerful tool for the synthesis of pyrrolidines through a radical-mediated process. pku.edu.cnnih.gov This reaction typically involves the generation of a nitrogen-centered radical from an N-haloamine or N-halosulfonamide, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical. nih.govyoutube.com Subsequent cyclization and termination steps yield the pyrrolidine (B122466) ring. nih.gov While the classic HLF reaction often requires strongly acidic conditions, modern protocols have been developed that operate under milder, neutral conditions, making the reaction compatible with a wider range of functional groups. youtube.com For the synthesis of a 1-ethylpyrrolidin-2-one core, a suitably substituted N-halo-N-ethylamide could be envisioned as a precursor.

Intramolecular SN2 cyclizations offer another robust method for the formation of the pyrrolidinone ring. This approach involves a nucleophilic attack by a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to ring closure. youtube.commasterorganicchemistry.com For instance, a γ-halocarboxamide can undergo intramolecular cyclization upon treatment with a base to yield the corresponding lactam. The efficiency of these reactions is often high, particularly for the formation of five- and six-membered rings. masterorganicchemistry.com Domino aza-Michael addition followed by an intramolecular SN2 sequence has also been reported for the synthesis of substituted pyrrolidinones. rsc.org

Cyclization Method Key Features Potential Precursor for 1-Ethylpyrrolidin-2-one Core
Hofmann-Löffler-Freytag ReactionRadical-mediated, involves 1,5-hydrogen atom transfer. nih.govyoutube.comN-halo-N-ethylpentanamide
Intramolecular SN2 CyclizationNucleophilic attack of nitrogen on an electrophilic carbon. youtube.commasterorganicchemistry.comN-ethyl-4-halobutanamide

Beyond the HLF reaction, other radical-mediated cyclizations can be employed to construct pyrrolidinone scaffolds. These reactions often involve the generation of a carbon-centered radical that subsequently adds to a tethered double or triple bond, followed by a cyclization event. The use of radical initiators such as azobisisobutyronitrile (AIBN) in conjunction with a radical mediator like tri-n-butyltin hydride can facilitate these transformations. diva-portal.org Such methods offer good yields for the formation of substituted pyrrolidines and can be highly selective for the desired 5-exo cyclization. diva-portal.org

Annulation reactions provide an efficient means to construct cyclic systems in a single step by forming two new bonds. researchgate.netnih.gov These strategies can be tuned to favor the formation of either pyrrolidine or piperidine (B6355638) scaffolds by controlling factors such as halogenating reagents, concentration, and solvent. nih.gov For instance, divergent intermolecular coupling strategies can access diverse N-heterocycles directly from olefins. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.netnih.gov MCRs have emerged as powerful tools for the synthesis of pyrrolidine derivatives due to their high atom and step economy. researchgate.net Various MCRs, including those that are catalyst-free, catalyzed, or involve azomethine ylides, have been developed for the synthesis of complex pyrrolidinone structures. researchgate.net

Functionalization of Pre-formed 1-Ethylpyrrolidin-2-one with a Bromomethyl Moiety

An alternative synthetic approach involves the functionalization of a pre-formed 1-ethylpyrrolidin-2-one ring. This strategy relies on the regioselective introduction of a bromomethyl group at the C5 position.

The direct bromomethylation of 1-ethylpyrrolidin-2-one at the C5 position presents a significant challenge due to the potential for reaction at other positions, particularly the adjacent methylene (B1212753) group (C3) or the N-ethyl group. Regioselective bromination often relies on directing groups or specific reaction conditions to achieve the desired outcome. While specific methods for the C5-bromomethylation of 1-ethylpyrrolidin-2-one are not extensively documented in the provided search results, general principles of regioselective halogenation of heterocyclic compounds can be considered. For instance, the use of mild brominating agents in conjunction with catalysts might offer a pathway to achieve the desired functionalization. A study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) highlights a method for selective halogenation of a heterocyclic system. nih.gov Such approaches could potentially be adapted for the C5-functionalization of 1-ethylpyrrolidin-2-one, possibly through an intermediate that activates the C5 position for subsequent bromination.

Indirect Routes via Precursors with Exchangeable Leaving Groups

The synthesis of this compound is often achieved through indirect methods, primarily involving the chemical modification of a precursor molecule where a functional group is replaced by bromine. A common and effective strategy involves the use of 5-(hydroxymethyl)-1-ethylpyrrolidin-2-one as a key intermediate. In this precursor, the hydroxyl group serves as an excellent, exchangeable leaving group that can be converted into a bromide.

The synthesis can begin from N-arylacetamides, which are converted into their corresponding dianions using a strong base like n-butyllithium. These dianions can then undergo a cyclization reaction with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Once the N-ethylated version of this alcohol precursor, 5-(hydroxymethyl)-1-ethylpyrrolidin-2-one, is obtained, the hydroxyl group can be transformed into a better leaving group, such as a tosylate, or directly substituted with a bromide. The conversion of the alcohol to the target brominated compound is a standard procedure in organic synthesis, often accomplished using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Another related approach starts with (S)-pyroglutaminol, which can be converted into (S)-5-(tosylmethyl)-2-pyrrolidinone. mdpi.org In this intermediate, the tosyl group is a highly effective leaving group. This demonstrates the principle of activating a precursor for subsequent nucleophilic substitution to introduce the desired functionality. Following N-ethylation, a similar precursor could readily undergo substitution with a bromide source to yield the final product.

Table 1: Reagents for Converting Hydroxyl Group to Bromide

Reagent(s) Typical Conditions Byproducts
Phosphorus Tribromide (PBr₃) Anhydrous ether or THF, 0 °C to RT H₃PO₃
Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) DCM or ACN, RT CHBr₃, Ph₃P=O

Stereoselective Synthesis Approaches to this compound

Achieving stereochemical control is paramount in the synthesis of many biologically relevant molecules. For this compound, several strategies can be employed to produce specific stereoisomers.

Asymmetric Synthesis from Chiral Precursors

The use of a "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products—is a cornerstone of asymmetric synthesis. (S)-Pyroglutamic acid, a derivative of the amino acid glutamic acid, is a widely utilized chiral synthon for the preparation of a variety of optically active 2-pyrrolidinone (B116388) derivatives. acadpubl.eunih.govmdpi.com

The synthesis of an enantiomerically pure form of this compound can commence with (S)-pyroglutamic acid. The carboxylic acid functional group is first reduced to a primary alcohol to form (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol. nih.govnih.gov This reduction is typically achieved using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. acadpubl.eunih.gov Following the reduction, the nitrogen on the pyrrolidinone ring is alkylated with an ethyl group, for instance, using ethyl iodide or diethyl sulfate, to yield (S)-5-(hydroxymethyl)-1-ethylpyrrolidin-2-one. The final step is the conversion of the hydroxyl group to a bromide, as described previously, which proceeds with retention or inversion of configuration at the stereocenter depending on the chosen reaction mechanism (e.g., Sₙ2). This sequence ensures that the chirality of the starting material is transferred to the final product. mdpi.org

Chiral Auxiliary-Mediated Synthesis of Pyrrolidinone Derivatives

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ua.esacs.org After the desired chiral center has been created, the auxiliary is removed and can often be recycled. While not specifically detailed for this compound, established principles can be applied to construct a plausible pathway.

For instance, an acyclic precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine (B178648) derivative. This chiral moiety would then control the stereochemistry of an intramolecular cyclization reaction to form the pyrrolidinone ring. For example, a Michael addition or an alkylation reaction on an auxiliary-bound substrate could be used to set the stereocenter, followed by cyclization to form the lactam. Once the chiral pyrrolidinone ring is synthesized, the auxiliary is cleaved, and the resulting intermediate can be further functionalized (i.e., N-ethylation and bromination) to yield the target molecule in an enantiomerically enriched form.

Enantioselective Catalytic Methods in Pyrrolidinone Formation

Enantioselective catalysis offers an efficient way to generate chiral molecules from achiral starting materials, often with high atom economy. Various catalytic systems have been developed for the asymmetric synthesis of the pyrrolidinone core. researchgate.net These methods typically involve the use of a chiral catalyst—either a metal complex with a chiral ligand or an organocatalyst—that creates a chiral environment for the reaction.

Biocatalytic methods, for example, use enzymes like transaminases or laccases to achieve high stereoselectivity under mild conditions. rsc.orgnih.gov Transaminases can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. nih.gov Other approaches include metal-catalyzed asymmetric hydrogenation of unsaturated precursors or enantioselective cyclization reactions. lookchem.com A palladium-catalyzed enantioselective synthesis of β-lactams has been reported, showcasing the potential for metal catalysis in forming chiral lactam rings. rsc.org While these methods may not directly produce this compound, they can generate a chiral precursor, such as an N-protected 5-(hydroxymethyl)pyrrolidin-2-one, which can then be converted to the final product in subsequent steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Research has demonstrated the feasibility of synthesizing lactams and pyrrolidinones under solvent-free or aqueous conditions.

Solvent-free, or neat, reactions can be promoted through mechanical grinding or microwave irradiation. nih.govresearchgate.netresearchgate.net For example, an efficient, catalyst-free synthesis of novel 2-pyrrolidinone analogs has been described using grinding at room temperature, resulting in short reaction times and high yields. researchgate.net Microwave-assisted intramolecular cyclizations of α-iminoester derivatives have also been used to produce lactams without the need for a solvent. nih.gov

Alternatively, conducting reactions in water offers a safe, non-toxic, and inexpensive medium. A one-pot synthesis of nitrogen-containing heterocycles, including pyrrolidines, has been developed in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org Similarly, citric acid has been used as a green catalyst for the synthesis of pyrrolidinone derivatives in ethanol, an environmentally benign solvent. rsc.org Applying these principles, the cyclization step to form the pyrrolidinone ring of a precursor to this compound could potentially be adapted to solvent-free or aqueous conditions, significantly improving the environmental profile of the synthesis.

Table 2: Comparison of Synthetic Conditions

Condition Advantages Disadvantages
Conventional Organic Solvents High solubility of reagents, well-understood reaction kinetics. Toxicity, flammability, environmental pollution, cost of disposal.
Solvent-Free (Neat/Grinding) Reduced waste, lower cost, often faster reaction rates, simplicity. Potential for localized overheating, limited to solid-state or high-temperature liquid reactions.
Aqueous Media Non-toxic, non-flammable, inexpensive, environmentally benign. Poor solubility of many organic reagents, potential for side reactions (e.g., hydrolysis).

| Microwave Irradiation | Rapid heating, increased reaction rates, often higher yields. | Requires specialized equipment, potential for pressure buildup. |

Atom-Economical Transformations

Atom economy is a foundational principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful. For the synthesis of the pyrrolidinone core of the target molecule, moving from classical multi-step sequences to catalytic, one-pot procedures significantly enhances atom economy.

A highly atom-economical approach to the pyrrolidinone skeleton involves the reductive amination of levulinic acid or its esters, which are derivable from biomass. In this pathway, levulinic acid reacts with an amine (in this case, ethylamine) and is subsequently cyclized and reduced in the presence of a hydrogen source and a catalyst. This one-pot method can form the N-substituted-5-methyl-2-pyrrolidone precursor with water as the only major byproduct, representing a significant improvement over syntheses that require protecting groups or stoichiometric activating agents.

Table 1: Comparison of Theoretical Atom Economy for Pyrrolidinone Synthesis

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Classical (e.g., Amidation/Cyclization) γ-Bromobutyryl chloride, Ethylamine, Base (e.g., Triethylamine)1-ethylpyrrolidin-2-oneTriethylammonium chloride< 50%
Reductive Amination of Levulinic Acid Levulinic Acid, Ethylamine, H₂1-ethyl-5-methylpyrrolidin-2-one2 H₂O~87%

Use of Recyclable Catalysts and Reagents

The sustainability of a synthetic process is greatly enhanced by the use of catalysts that can be easily recovered and reused over multiple cycles. Heterogeneous catalysts are particularly advantageous in this regard, as they exist in a different phase from the reaction mixture (typically solid catalysts in a liquid-phase reaction), allowing for simple separation by filtration.

Table 2: Examples of Recyclable Catalysts for Reductive Amination

CatalystSupportAdvantagesPotential Applications
Ruthenium (Ru) Carbon (C)High activity, Good selectivitySynthesis of N-alkyl-pyrrolidones
Palladium (Pd) Carbon (C)Widely used, Effective for hydrogenationGeneral reductive aminations
Platinum (Pt) Alumina (Al₂O₃)Robust, Resistant to acidic conditionsConversion of levulinates
Nickel (Ni) Silica (SiO₂)Lower cost alternative to noble metalsLarge-scale industrial processes

Emerging Synthetic Routes to this compound

Recent advances in synthetic organic chemistry have provided powerful new tools for bond formation and process design. Photoredox catalysis, electrochemistry, and flow chemistry represent the forefront of these innovations, offering pathways to synthesize molecules like this compound with greater precision, safety, and scalability.

Photoredox Catalysis in C-Br Bond Formation

Visible-light photoredox catalysis has emerged as a transformative technology, enabling the formation of chemical bonds under exceptionally mild conditions. bohrium.com This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. bohrium.comnih.gov

For the synthesis of this compound, photoredox catalysis could be applied to the late-stage bromination of the precursor, 1-ethyl-5-methylpyrrolidin-2-one. A plausible mechanism would involve the photocatalytic generation of a bromine radical from a suitable source (e.g., bromotrichloromethane (B165885) or N-bromosuccinimide). This bromine radical could then selectively abstract a hydrogen atom from the methyl group at the C5 position, which is activated by the adjacent nitrogen atom and carbonyl group. The resulting carbon-centered radical would then react with another bromine source to form the desired C-Br bond, completing the catalytic cycle. This approach avoids the use of harsh, high-temperature radical initiators and offers a high degree of functional group tolerance. rsc.org

Table 3: Components for a Hypothetical Photoredox Bromination

ComponentExample(s)Role in Reaction
Photocatalyst Ru(bpy)₃Cl₂, Ir(ppy)₃, Rose BengalAbsorbs visible light to initiate electron transfer
Bromine Source N-Bromosuccinimide (NBS), CBrCl₃, CBr₄Provides the bromine atom for the C-Br bond
Light Source Blue LEDs, White LEDs, Compact Fluorescent Lamp (CFL)Excites the photocatalyst
Solvent Acetonitrile (CH₃CN), Dimethylformamide (DMF)Dissolves reactants and facilitates the reaction

Electrochemistry-Enabled Synthesis

Electrochemical synthesis utilizes electrical current as a traceless reagent to drive oxidation and reduction reactions. This technique offers significant green chemistry advantages by minimizing chemical waste and often allowing reactions to proceed under milder conditions than their conventional counterparts.

The synthesis of this compound can be envisioned using electrochemistry in two key ways:

Pyrrolidinone Ring Formation: The pyrrolidinone ring itself can be formed via an electrochemical Shono-type oxidation of N-ethyl-pyrrolidine derivatives. organic-chemistry.org This method uses an anode to selectively oxidize the carbon atom alpha to the nitrogen, enabling the introduction of a carbonyl group under mild conditions. organic-chemistry.org

Electrochemical Bromination: The bromination step can be achieved by the anodic oxidation of a simple and safe bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr). nih.govmdpi.com This process generates a reactive bromine species (e.g., Br₂ or a bromonium ion equivalent) in situ at the electrode surface. This electrochemically generated reagent can then react with a suitable precursor, such as 1-ethyl-5-methylpyrrolidin-2-one, to yield the final product. This method avoids the handling and storage of hazardous molecular bromine and provides precise control over the reaction by simply adjusting the applied current or potential. mdpi.com

Table 4: Parameters for Electrochemical Bromination

ParameterTypical Value/MaterialPurpose
Anode Material Platinum (Pt), Glassy Carbon (GC)Site of bromide oxidation
Cathode Material Platinum (Pt), Stainless SteelSite of reduction (e.g., H₂ evolution)
Bromide Source Sodium Bromide (NaBr), Lithium Bromide (LiBr)Reagent and supporting electrolyte
Cell Type Undivided CellSimplifies setup by having both electrodes in one chamber
Mode of Operation Constant Current (Galvanostatic)Ensures a steady rate of reaction

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. tue.nl The modular nature of flow systems allows for the telescoping of multiple reaction steps into a single, continuous process, minimizing manual handling and intermediate purification. durham.ac.uk

A multi-step flow synthesis of this compound could be designed as follows:

Reactor 1: The N-ethyl-pyrrolidinone ring is formed from a suitable precursor.

In-line Purification: The stream passes through a scavenger resin or a liquid-liquid extraction module to remove byproducts or impurities.

Reactor 2: A solution of a brominating agent is introduced into the stream, and the mixture passes through a second reactor where the bromination takes place. This reactor could be a photoflow reactor or an electroflow cell, integrating the emerging technologies discussed above. chemistryviews.org

This approach is particularly beneficial for potentially hazardous reactions like bromination, as the small reactor volume limits the amount of reactive material present at any given time. The precise control over parameters like temperature, pressure, and residence time ensures high reproducibility and can lead to higher yields and purities than batch methods. tue.nl

Table 5: Illustrative Parameters for a Two-Step Flow Synthesis

ParameterReactor 1 (Ring Formation)Reactor 2 (Bromination)
Residence Time 10 - 30 minutes1 - 5 minutes
Temperature 80 - 150 °C25 - 60 °C
Pressure 5 - 10 bar1 - 5 bar
Reagent Addition Pre-mixed feedT-mixer introduction of bromine source
Throughput 0.1 - 1.0 mL/min (Lab scale)0.1 - 1.0 mL/min (Lab scale)

Mechanistic Investigations of Reactions Involving 5 Bromomethyl 1 Ethylpyrrolidin 2 One

Radical-Mediated Pathways and Intermediates

While ionic pathways often dominate the reactivity of alkyl halides, radical-mediated reactions offer alternative and powerful methods for carbon-carbon and carbon-heteroatom bond formation. The investigation into such pathways for 5-(Bromomethyl)-1-ethylpyrrolidin-2-one (B6209491) would involve the generation and subsequent reactions of radical intermediates.

Generation and Reactivity of Nitrogen-Centered Radicals

The generation of a nitrogen-centered radical from this compound is not a direct process. Typically, nitrogen-centered radicals are formed from precursors such as N-haloamides, N-nitrosamines, or through oxidative processes. In the context of this molecule, a hypothetical pathway could involve a complex sequence of reactions where an initial radical at another position in the molecule leads to a rearrangement or an intramolecular reaction involving the nitrogen atom. However, without specific experimental or computational studies on this compound, the generation and reactivity of nitrogen-centered radicals remain speculative.

Carbon-Centered Radical Formation and Trapping

The C-Br bond in the bromomethyl group is the most likely site for the formation of a carbon-centered radical. Homolytic cleavage of this bond, typically initiated by photolysis, thermolysis, or the use of a radical initiator such as AIBN (azobisisobutyronitrile) or tributyltin hydride, would generate the 5-(pyrrolidin-2-on-5-yl)methyl radical.

Table 1: Plausible Methods for Generating Carbon-Centered Radicals from this compound

MethodInitiator/ConditionsDescription
PhotolysisUV lightDirect cleavage of the C-Br bond.
ThermolysisHigh temperatureThermal cleavage of the C-Br bond.
Radical InitiatorAIBN, Bu3SnHChemical initiation of the radical process.

Once formed, this primary alkyl radical would be a highly reactive intermediate. Its fate would depend on the reaction conditions and the presence of other reagents. Potential reactions include:

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a solvent molecule or another reagent to form 5-methyl-1-ethylpyrrolidin-2-one.

Addition to a π-system: In the presence of an alkene or alkyne, the radical could add to the multiple bond, forming a new carbon-carbon bond and a new radical species.

Trapping by a radical scavenger: Reagents like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could trap the radical, forming a stable adduct.

Intramolecular Hydrogen Atom Transfer Processes

Intramolecular hydrogen atom transfer (HAT) is a common process in radical chemistry, often proceeding through a six-membered ring transition state (a 1,5-HAT). For the 5-(pyrrolidin-2-on-5-yl)methyl radical, a 1,5-HAT would involve the abstraction of a hydrogen atom from the C4 position of the pyrrolidinone ring. This would result in the formation of a more stable tertiary radical at C4.

The thermodynamic driving force for such a process would depend on the relative stabilities of the initial primary radical and the resulting tertiary radical. The feasibility of this pathway would require experimental verification, for instance, through product analysis or computational modeling of the transition state energies.

Nucleophilic Substitution Mechanisms at the Bromomethyl Center

The primary alkyl bromide functionality in this compound makes it a prime candidate for nucleophilic substitution reactions.

SN2 Reactivity with Various Nucleophiles

Given that the bromine is attached to a primary carbon, the predominant mechanism for nucleophilic substitution is expected to be the bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The reactivity of this compound would be influenced by the nature of the nucleophile. Stronger nucleophiles would lead to faster reaction rates.

Table 2: Expected Reactivity of this compound with Various Nucleophiles via SN2 Mechanism

NucleophileProductRelative Reactivity
Cyanide (CN⁻)5-(Cyanomethyl)-1-ethylpyrrolidin-2-oneHigh
Azide (N₃⁻)5-(Azidomethyl)-1-ethylpyrrolidin-2-oneHigh
Thiolate (RS⁻)5-(Alkylthiomethyl)-1-ethylpyrrolidin-2-oneHigh
Hydroxide (OH⁻)5-(Hydroxymethyl)-1-ethylpyrrolidin-2-oneModerate to High
Water (H₂O)5-(Hydroxymethyl)-1-ethylpyrrolidin-2-oneLow (requires forcing conditions)

Factors Influencing Regioselectivity and Stereoselectivity of Substitutions

Regioselectivity: In the case of this compound, nucleophilic attack is overwhelmingly expected to occur at the electrophilic carbon of the bromomethyl group. The carbonyl carbon of the lactam is also electrophilic, but the C-Br bond is significantly more polarized and the bromide is a much better leaving group than a hypothetical ring-opened species. Therefore, reactions with common nucleophiles under SN2 conditions would be highly regioselective for substitution at the bromomethyl position.

Stereoselectivity: If the starting material at the C5 position is enantiomerically pure, the SN2 reaction will proceed with inversion of configuration at this stereocenter. For example, if the starting material is (R)-5-(bromomethyl)-1-ethylpyrrolidin-2-one, the product of an SN2 reaction with sodium cyanide would be (S)-5-(cyanomethyl)-1-ethylpyrrolidin-2-one. This stereospecificity is a hallmark of the SN2 mechanism and is a critical consideration in asymmetric synthesis. Factors that could potentially lead to a loss of stereoselectivity would be any competing SN1-type character in the reaction, which is unlikely for a primary bromide under standard SN2 conditions.

Cyclization and Rearrangement Mechanisms from this compound Precursors

The inherent strain and reactivity of the 5-(bromomethyl)pyrrolidin-2-one (B1277845) system make it a valuable precursor for various cyclization and rearrangement reactions. The following sections delve into the mechanistic details of these transformations.

The transformation of 5-(halomethyl)pyrrolidine derivatives into 3-halopiperidines represents a key synthetic route for expanding the five-membered ring to a six-membered one. Mechanistic insights into this process have been effectively elucidated through computational studies, particularly using Density Functional Theory (DFT). While direct studies on this compound are not extensively documented, a close analog, N-isopropyl-2-chloromethyl pyrrolidine (B122466), provides a robust model for understanding the underlying mechanism.

Theoretical calculations reveal that the ring enlargement proceeds via a concerted, or nearly concerted, pathway. The reaction is initiated by the intramolecular nucleophilic displacement of the halide by the ring's nitrogen atom. This does not, however, lead to a stable, isolable bicyclic aziridinium (B1262131) intermediate in all cases. Instead, the reaction often proceeds through a single transition state.

In the gas phase, the rearrangement of N-isopropyl-2-chloromethyl pyrrolidine to 3-chloropiperidine (B1606579) is a synchronous reaction that passes through a single transition state. In this transition state, the C-Cl bond is partially broken, the new C-N bond is partially formed, and the C-C bond of the original pyrrolidine ring is simultaneously cleaved to form the piperidine (B6355638) ring.

The solvent plays a critical role in modulating the reaction mechanism and energetics. In a polar aprotic solvent like DMSO, a significant decrease in the energy barrier is observed. However, for the pyrrolidine system, the reaction still tends to proceed through a single-step process, unlike smaller ring systems (e.g., azetidines) which may rearrange via a strained bicyclic intermediate. This suggests a highly fluid transition state where the bond-forming and bond-breaking events are tightly coupled.

Table 1: Computational Findings on the Ring Enlargement of N-Isopropyl-2-chloromethyl Pyrrolidine
ParameterGas PhaseDMSO (Polarizable Continuum Model)
Reaction TypeSynchronousSingle-Step Process
Key IntermediateNone (Single Transition State)None (Single Transition State)
Energy BarrierHighSignificantly Decreased

This mechanistic pathway highlights that the ring expansion is not a simple two-step process involving a stable bicyclic intermediate but rather a more complex, concerted rearrangement.

The structure of this compound is conducive to intramolecular reactions beyond simple ring expansion. The bromomethyl group serves as a potent electrophile, while other atoms in the molecule can act as nucleophiles.

One plausible, though not extensively documented, process is an intramolecular nucleophilic substitution involving the carbonyl oxygen of the lactam. In this hypothetical pathway, the oxygen atom could attack the bromomethyl carbon, displacing the bromide ion. This would result in the formation of a bicyclic oxonium ion intermediate. Such an intermediate would be highly strained and reactive, likely leading to subsequent rearrangements or reactions with other nucleophiles present in the reaction medium. This type of intramolecular cyclization is a fundamental process in organic chemistry, often facilitated by the proximity of the reacting centers, a concept known as the Thorpe-Ingold effect.

While formal intramolecular cycloaddition reactions, such as a [3+2] cycloaddition, are more commonly associated with the synthesis of the pyrrolidine ring itself from precursors like azomethine ylides, the potential for the existing scaffold to participate in further cyclizations exists. For instance, if the N-ethyl group were replaced with a substituent containing a double or triple bond, an intramolecular cycloaddition could be envisioned, leading to complex, fused heterocyclic systems. However, for this compound itself, simple intramolecular nucleophilic substitution remains the most probable alternative cyclization pathway.

The formation of the γ-lactam ring of this compound is itself a critical mechanistic process. γ-Lactams are typically synthesized via the intramolecular cyclization of γ-amino acids. The precursor to the title compound would logically be an N-ethyl-4-amino-5-bromopentanoic acid or a related derivative.

The mechanism of this lactamization generally involves two key steps:

Activation of the Carboxylic Acid: The cyclization is often not spontaneous and requires the activation of the carboxylic acid moiety to make it a better electrophile. This can be achieved under acidic conditions, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. Alternatively, treatment with coupling reagents (like carbodiimides) converts the hydroxyl group of the carboxylic acid into a better leaving group.

Intramolecular Nucleophilic Attack: The lone pair of the secondary amine (the N-ethyl group) then acts as a nucleophile, attacking the activated carbonyl carbon. This intramolecular reaction is kinetically favored due to the proximity of the reacting groups, leading to the formation of a five-membered ring, which is thermodynamically stable. This attack forms a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate then collapses, expelling the leaving group (e.g., water under acidic conditions, or the activated group from the coupling reagent) to form the stable cyclic amide, or γ-lactam.

The efficiency of lactamization is highest for the formation of five- and six-membered rings (γ- and δ-lactams) due to favorable ring strain and entropy factors. wikipedia.org

Table 2: Key Steps in the Lactamization to Form a γ-Lactam Ring
StepDescriptionKey Species
1. ActivationEnhancement of the carbonyl carbon's electrophilicity.Protonated carboxylic acid or activated ester.
2. CyclizationIntramolecular nucleophilic attack by the amine nitrogen.Tetrahedral intermediate.
3. CollapseElimination of a leaving group to form the amide bond.γ-Lactam product.

This pathway represents the fundamental synthetic logic for constructing the core pyrrolidin-2-one structure from an acyclic precursor.

Derivatization and Advanced Functionalization Strategies for 5 Bromomethyl 1 Ethylpyrrolidin 2 One

Transformations at the Bromomethyl Moiety

The bromomethyl group at the 5-position of the pyrrolidinone ring is the primary site for a variety of chemical modifications, serving as an electrophilic handle for the introduction of diverse functionalities through nucleophilic substitution and other reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Grignard Reactions, Alkylation)

The formation of new carbon-carbon bonds is a fundamental aspect of organic synthesis, enabling the construction of more complex molecular skeletons. 5-(Bromomethyl)-1-ethylpyrrolidin-2-one (B6209491) is a suitable substrate for several such transformations.

Cross-Coupling Reactions: While direct Suzuki or Stille cross-coupling reactions with organoboron or organotin reagents might be challenging with an sp³-hybridized bromide, related palladium-catalyzed cross-coupling reactions of bromo-substituted heterocycles are well-documented. uzh.chresearchgate.net For instance, the Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net By analogy, coupling of this compound with various organometallic reagents in the presence of a suitable palladium catalyst could yield a range of 5-substituted-methyl derivatives.

Grignard Reactions: The reaction of this compound with Grignard reagents (R-MgBr) would lead to the formation of a new carbon-carbon bond, extending the alkyl chain at the 5-position. mnstate.edumasterorganicchemistry.comyoutube.comyoutube.com The highly nucleophilic carbon of the Grignard reagent will attack the electrophilic carbon of the bromomethyl group in an SN2-type reaction. pearson.com

Alkylation: The bromomethyl group can be used to alkylate a variety of carbon nucleophiles. For example, reaction with enolates derived from ketones, esters, or other carbonyl compounds would result in the formation of a new C-C bond, attaching a new functionalized side chain to the pyrrolidinone ring.

Table 1: Illustrative Carbon-Carbon Bond Forming Reactions
Reaction TypeReagentCatalyst/ConditionsPotential Product
Cross-Coupling (by analogy)Arylboronic acidPd catalyst, base5-(Arylmethyl)-1-ethylpyrrolidin-2-one
Grignard ReactionAlkyl/Aryl magnesium bromideAnhydrous ether5-(Alkyl/Aryl-ethyl)-1-ethylpyrrolidin-2-one
AlkylationSodio diethyl malonateBaseDiethyl 2-((1-ethyl-5-oxopyrrolidin-2-yl)methyl)malonate

Carbon-Heteroatom Bond Forming Reactions (e.g., Amidation, Etherification, Thiolation)

The electrophilic nature of the bromomethyl group makes it an excellent substrate for reactions with various heteroatom nucleophiles, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amidation: Nucleophilic substitution with ammonia, primary, or secondary amines would yield the corresponding 5-(aminomethyl)-1-ethylpyrrolidin-2-one derivatives. This reaction is a straightforward way to introduce nitrogen-containing functionalities.

Etherification: Reaction with alkoxides or phenoxides, typically generated by treating an alcohol or phenol (B47542) with a strong base, would result in the formation of ethers. The Williamson ether synthesis provides a classic and effective method for this transformation. organic-chemistry.orgyoutube.com A copper-catalyzed method for the synthesis of sterically-hindered ethers from α-bromo carbonyl compounds has also been reported, which could be applicable. nih.gov

Thiolation: Thiolates, which are strong nucleophiles, readily displace the bromide to form thioethers. These reactions are generally high-yielding and can be performed under mild conditions. N-thiolated β-lactams have been studied for their antibacterial properties, suggesting the potential for interesting biological activity in the resulting thioether derivatives of this compound. nih.gov

Table 2: Illustrative Carbon-Heteroatom Bond Forming Reactions
Reaction TypeReagentConditionsPotential Product
AminationAmmonia or Primary/Secondary AmineSolvent, heat5-(Aminomethyl)-1-ethylpyrrolidin-2-one
EtherificationSodium ethoxideEthanol5-(Ethoxymethyl)-1-ethylpyrrolidin-2-one
ThiolationSodium thiophenoxideSolvent1-Ethyl-5-((phenylthio)methyl)pyrrolidin-2-one

Conversion to Other Reactive Functional Groups (e.g., Aldehydes, Carboxylic Acids)

The bromomethyl group can be transformed into other valuable functional groups, such as aldehydes and carboxylic acids, further expanding the synthetic utility of the this compound scaffold.

Conversion to Aldehydes: One common method for converting an alkyl bromide to an aldehyde is through the Sommelet reaction, which involves reaction with hexamine followed by hydrolysis. Alternatively, oxidation of an intermediate alcohol, formed by hydrolysis of the bromide, can yield the aldehyde.

Conversion to Carboxylic Acids: The bromomethyl group can be oxidized to a carboxylic acid. A two-step process involving displacement of the bromide with cyanide followed by hydrolysis of the resulting nitrile is a classic approach. More direct oxidation methods may also be employed. For example, aerobic oxidation of aldehydes to carboxylic acids using organic nitroxyl (B88944) and NOx co-catalysts is a mild and efficient method. nih.govnih.gov

Functionalization of the Pyrrolidinone Nitrogen Atom

The nitrogen atom in this compound is part of a tertiary amide (a lactam) and is already substituted with an ethyl group. This structural feature significantly influences its reactivity.

Alkylation and Arylation Strategies

Further N-alkylation or N-arylation of an already N-substituted lactam like this compound is not a conventional synthetic transformation. mdpi.comgoogle.comcdnsciencepub.com The nitrogen atom lacks a proton, and its lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than the nitrogen in an amine. Standard alkylation or arylation procedures would not be effective without cleavage of the existing N-ethyl bond, which would require harsh conditions and lead to a different product scaffold.

Acylation and Sulfonylation

Similar to alkylation and arylation, the acylation and sulfonylation of the nitrogen atom in an N-substituted lactam is not a typical reaction. The nitrogen is non-nucleophilic, and there is no proton to be replaced by an acyl or sulfonyl group. While acylation of pyrrolidine-2,4-diones at the C-3 position is known, direct acylation at the already substituted nitrogen of a simple N-alkyl-2-pyrrolidinone is not a standard functionalization strategy. rsc.org

N-Oxidation and N-Deprotection

While the N-ethyl group of this compound is generally stable, its modification through oxidation or cleavage can be considered for specific synthetic goals.

N-Oxidation: The tertiary amine functionality within the pyrrolidinone ring is susceptible to oxidation to form the corresponding N-oxide. While specific studies on this compound are not prevalent in the literature, the N-oxidation of analogous N-alkylpyrrolidines is a known transformation. For instance, N-methylpyrrolidine (NMP), a related alicyclic tertiary amine, has been shown to be metabolized in vivo to its corresponding N-oxide. nih.gov This transformation can be achieved in a laboratory setting using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar functional group that can alter the compound's solubility and coordination properties, and potentially serve as a reactive intermediate for further transformations.

N-Deprotection: The N-ethyl group is not a conventional protecting group and its removal requires harsh conditions, signifying a synthetic transformation rather than a simple deprotection. Standard methods for N-dealkylation are often not trivial. However, recent advances in catalysis have provided methods for the cleavage of robust C-N bonds. For example, a strategy combining a Lewis acid and photoredox catalysis has been successfully employed for the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govchemrxiv.org Such a method represents a "skeletal remodeling" approach rather than a simple deprotection and could potentially be adapted for the cleavage of the N-ethyl group in this compound, leading to the corresponding secondary amine.

Regioselective Modifications of the Pyrrolidinone Ring System

Functionalization of the pyrrolidinone ring itself, beyond the C5 substituent, can introduce additional complexity and functionality.

C-H Functionalization at Remote Positions

Direct C-H functionalization at the C3 and C4 positions of the pyrrolidinone ring presents a modern and efficient approach to introduce substituents without pre-functionalization. While specific examples on this compound are scarce, the broader field of pyrrolidine (B122466) chemistry offers insights into potential strategies. nih.govresearchgate.netresearchgate.net For instance, metal-free, direct C-H functionalization of pyrrolidine has been utilized to synthesize pyrrolinium-based ionic liquids. rsc.org Such strategies, often involving radical or carbocationic intermediates, could potentially be applied to achieve regioselective functionalization at the C3 or C4 positions of the N-ethylpyrrolidin-2-one core. The electronic nature of the lactam carbonyl group would likely influence the regioselectivity of such reactions.

Directed Ortho-Metalation and Related Strategies

The term "directed ortho-metalation" typically applies to the deprotonation of aromatic rings ortho to a directing group and is therefore not directly applicable to the aliphatic pyrrolidinone ring. However, the underlying principle of directed deprotonation can be applied to achieve regioselective functionalization. The positions alpha to the carbonyl group (C3) and alpha to the nitrogen atom (C2, which is already substituted) are the most acidic protons on the pyrrolidinone ring.

Strategies involving the lithiation of N-alkylpyrrolidinones can achieve functionalization at the C3 position. The use of a strong base, such as lithium diisopropylamide (LDA), can selectively deprotonate the C3 position, generating an enolate that can then be trapped with various electrophiles. Furthermore, directed α-metalation has been used to introduce an ester group in proline analogues, highlighting the feasibility of such approaches. nih.gov Enantioselective lithiation of N-Boc-pyrrolidine has also been demonstrated, suggesting that chiral modifications of the pyrrolidinone ring are achievable. nih.gov

Transition Metal-Catalyzed Coupling Reactions of this compound

The bromomethyl group at the C5 position is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. nih.gov The bromomethyl group in the target molecule can be considered as an alkyl halide, making it a suitable electrophile for various palladium-catalyzed reactions.

Catalyst SystemElectrophileNucleophileProductReference
Pd(PPh₃)₄ / K₃PO₄2-bromo-5-(bromomethyl)thiopheneAryl boronic acid2-(arylmethyl)-5-bromothiophene nih.gov
Pd₂(dba)₃ / P(t-Bu)₃Aryl chlorideArylboronic acidBiaryl organic-chemistry.org
Pd(OAc)₂ / PCy₃Aryl triflateArylboronic acidBiaryl organic-chemistry.org

Other palladium-catalyzed reactions that could be envisaged with this compound include:

Heck reaction: Coupling with an alkene to form a new C-C bond, although this is more common with aryl or vinyl halides. Intramolecular Heck reactions of pyrrolidine derivatives have been reported. nih.govnih.gov

Sonogashira coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netmdpi.com

Buchwald-Hartwig amination: Formation of a C-N bond by reacting with an amine. rsc.org

Negishi coupling: Coupling with an organozinc reagent. wikipedia.orgorganic-chemistry.orgnih.gov

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions, particularly with alkyl halides. wikipedia.orgorganic-chemistry.org

The Kumada coupling , which employs a Grignard reagent as the nucleophile, is a classic nickel-catalyzed reaction for the formation of C-C bonds with organic halides. wikipedia.orgorganic-chemistry.orgnih.gov The reaction of this compound with various aryl or alkyl Grignard reagents in the presence of a suitable nickel catalyst, such as NiCl₂(dppe), would be a plausible method for introducing new substituents.

Catalyst SystemElectrophileNucleophileProductReference
NiCl₂(dppe)Aryl/Vinyl HalideGrignard ReagentAryl/Vinyl-Substituted Product wikipedia.org
NiCl₂/Bis(oxazoline)Racemic α-BromoketoneAryl Grignard ReagentEnantioenriched α-Arylketone nih.gov

Negishi coupling , which utilizes organozinc reagents, can also be effectively catalyzed by nickel complexes and is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov This would allow for the coupling of this compound with a wide range of organozinc nucleophiles.

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a powerful and versatile toolkit for the derivatization of halogenated organic compounds, including those containing a pyrrolidinone scaffold. The utility of copper catalysis in forming carbon-heteroatom and carbon-carbon bonds has been extensively demonstrated, offering milder and often more economical alternatives to other transition-metal-catalyzed cross-coupling reactions. For a substrate such as this compound, the reactive bromomethyl group serves as a key handle for introducing a wide array of functional groups through copper-mediated transformations. These reactions are prized for their functional group tolerance, cost-effectiveness, and the unique reactivity patterns they exhibit.

The primary copper-catalyzed functionalization strategies applicable to this compound involve the substitution of the bromine atom with various nucleophiles. These transformations are generally predicated on the principles of Ullmann-type coupling reactions, which have evolved from stoichiometric copper-promoted reactions to highly efficient catalytic processes. The development of various copper(I) and copper(II) catalyst systems, often in conjunction with specific ligands, has significantly broadened the scope and applicability of these reactions to alkyl halides.

Key to the success of these transformations is the selection of the appropriate copper catalyst, ligand, base, and solvent system. Ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle, which can involve oxidative addition and reductive elimination pathways. Common ligands that have proven effective in copper-catalyzed cross-coupling reactions include diamines, amino acids (such as L-proline), and phenanthrolines.

Copper-catalyzed C-N bond formation is a cornerstone of modern organic synthesis, providing a direct route to amines, amides, and other nitrogen-containing heterocycles. For this compound, this methodology allows for the introduction of a variety of nitrogen-based nucleophiles at the 5-position.

Amination Reactions: The direct coupling of amines with the bromomethyl group can be achieved using a copper catalyst. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols utilize milder conditions, making them suitable for functionalized substrates. For instance, the use of copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) or L-proline can facilitate the coupling of primary and secondary amines. The reaction typically requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to neutralize the hydrogen bromide generated during the reaction.

Interactive Table: Representative Conditions for Copper-Catalyzed Amination of Alkyl Bromides

Catalyst System Ligand Base Solvent Temperature (°C) Typical Yield (%)
CuI L-proline K₂CO₃ DMSO 80-100 70-90
CuBr DMEDA Cs₂CO₃ Toluene 100-110 65-85

Amidation and Imidation Reactions: In addition to amines, amides and imides can serve as effective nucleophiles in copper-catalyzed cross-coupling reactions. These transformations provide access to N-alkylated amides and imides, which are important structural motifs in medicinal chemistry. The reaction of this compound with an amide or imide, such as phthalimide, can be catalyzed by a copper(I) source in the presence of a suitable base.

The formation of new carbon-carbon bonds is fundamental to the construction of more complex molecular architectures. Copper catalysis offers several methods for the C-C coupling of alkyl halides.

Cyanation Reactions: The introduction of a cyano group is a valuable transformation as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction, a classic copper-mediated cyanation, has been significantly improved through the development of catalytic variants. The reaction of this compound with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), can be catalyzed by copper(I) iodide. The use of ligands and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often beneficial.

Coupling with Organoboron Reagents: While palladium catalysis is more common for Suzuki-Miyaura couplings, copper-catalyzed variants for the cross-coupling of alkyl halides with organoboron reagents have been developed. These reactions allow for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. The coupling of this compound with an aryl- or alkylboronic acid or ester would likely require a copper(I) catalyst, a suitable ligand, and a base.

The Ullmann condensation has been extended to the formation of ethers and thioethers from alkyl halides.

Etherification Reactions: The copper-catalyzed coupling of this compound with phenols or aliphatic alcohols provides a direct route to the corresponding ethers. These reactions are typically carried out using a copper(I) catalyst in the presence of a base like cesium carbonate or potassium phosphate.

Thioetherification Reactions: Similarly, thiols can be coupled with the bromomethyl group to form thioethers. Copper-catalyzed C-S bond formation is often efficient and proceeds under relatively mild conditions, tolerating a wide range of functional groups.

The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical and biological properties of a molecule. Copper-mediated and -catalyzed trifluoromethylation of alkyl bromides has emerged as a powerful tool in medicinal and agricultural chemistry. The reaction of this compound with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or electrophilic trifluoromethylating reagents, in the presence of a copper catalyst can lead to the formation of the corresponding trifluoromethylated pyrrolidinone derivative. nih.govnih.govchemrxiv.orgchem-station.com These reactions often proceed via a radical mechanism. nih.govchemrxiv.orgchem-station.com

Interactive Table: Copper-Catalyzed Trifluoromethylation of Benzylic Bromides

CF₃ Source Catalyst Additive/Ligand Solvent Temperature (°C) Typical Yield (%)
Togni's Reagent CuI - DMF 60 70-85
TMSCF₃ Cu(OAc)₂ 1,10-Phenanthroline NMP 80 60-80

The application of these copper-catalyzed reactions to this compound opens up a vast chemical space for the synthesis of novel derivatives with potentially interesting biological activities. The choice of the specific catalytic system will depend on the nature of the nucleophile and the desired product, with ongoing research continuing to expand the scope and efficiency of these powerful transformations.

Computational and Advanced Spectroscopic Analysis of 5 Bromomethyl 1 Ethylpyrrolidin 2 One and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule in a gaseous phase, free from intermolecular interactions. These methods provide a microscopic view of the molecule's geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(Bromomethyl)-1-ethylpyrrolidin-2-one (B6209491), DFT calculations, often employing a basis set such as B3LYP/6-31G*, are used to determine the most stable (optimized) molecular geometry. This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative Data) This data is illustrative and represents typical values expected from a DFT B3LYP/6-31G calculation for this molecular structure.*

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
N1-C21.38C5-N1-C2112.5
C2-O11.24N1-C2-O1126.0
N1-C51.47C4-C5-C6113.8
C5-C61.53C5-C6-Br1110.2
C6-Br11.97N1-C(ethyl)-C(ethyl)111.5

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is typically localized over the electron-rich regions, such as the pyrrolidinone ring, particularly the carbonyl oxygen and nitrogen atoms. The LUMO, conversely, is expected to be distributed around the electrophilic centers, most notably the carbon atom of the bromomethyl group (C-Br bond), which is susceptible to nucleophilic attack. Computational studies on similar pyrrolidinone derivatives have shown HOMO energies in the range of -6.5 to -7.0 eV and LUMO energies from -0.5 to 0.0 eV.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative Data) This data is illustrative and based on typical values for similar pyrrolidinone derivatives.

PropertyEnergy (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-0.72
HOMO-LUMO Gap (ΔE)6.13

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω) : ω = μ² / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity. A higher chemical hardness indicates lower reactivity. The electrophilicity index measures the ability of a species to accept electrons. Furthermore, mapping the local electrophilicity and nucleophilicity on the molecular surface (often visualized with Molecular Electrostatic Potential maps) can identify specific reactive sites. For this compound, the carbonyl oxygen is predicted to be a primary nucleophilic site, while the carbon atom bonded to the bromine is a significant electrophilic site.

Table 3: Calculated Global Reactivity Indices (Illustrative Data) Calculated from the illustrative FMO energies in Table 2.

Reactivity IndexValue (eV)
Ionization Potential (I)6.85
Electron Affinity (A)0.72
Chemical Potential (μ)-3.785
Chemical Hardness (η)3.065
Global Electrophilicity Index (ω)2.336

Molecular Dynamics and Conformational Analysis

While quantum calculations describe a molecule in isolation, molecular dynamics (MD) simulations provide insights into its behavior in a condensed phase, such as in a solvent, by simulating the movement of atoms over time.

MD simulations of this compound, typically in an aqueous environment, can reveal how the molecule interacts with its surroundings. These simulations model the forces between the solute and solvent molecules, providing a dynamic picture of solvation. Studies on the closely related N-methylpyrrolidone in water have shown a strong structuring effect on the surrounding water molecules, with distinct solvation shells forming around the solute. rsc.org

For this compound, simulations would show water molecules forming hydrogen bonds with the carbonyl oxygen. The hydrophobic ethyl group and parts of the pyrrolidinone ring would lead to a different type of water structuring, known as hydrophobic hydration. The bromomethyl group's interactions would also be of interest, potentially influencing the local solvent structure due to its size and polarity. Analysis of radial distribution functions from the simulation trajectory can quantify these interactions, showing the probable distances between specific atoms of the solute and surrounding water molecules.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The five-membered pyrrolidinone ring itself is not planar and can adopt various "envelope" or "twist" conformations. Additionally, rotation can occur around the N-CH₂ (ethyl) and C5-CH₂ (bromomethyl) single bonds.

Computational conformational analysis, often performed by systematically rotating dihedral angles and calculating the energy of each resulting structure, can identify the most stable conformers (those at energy minima). researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative Gibbs free energies. Such analyses are critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and interactions with other molecules. For this molecule, the preferred conformation would likely be one that minimizes steric clashes between the ethyl and bromomethyl substituents.

Table 4: Relative Energies of Plausible Conformers of this compound (Illustrative Data) This data is illustrative, representing a potential outcome from a conformational search.

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1Global Minimum (e.g., anti-periplanar substituents)0.0075.5
2Local Minimum (e.g., gauche-substituents)1.2510.2
3Local Minimum (e.g., alternative ring pucker)0.8514.3

Advanced NMR Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Beyond routine structural confirmation, advanced NMR experiments offer a window into the three-dimensional structure, aggregation states, and intermolecular interactions of molecules in solution.

The stereochemistry of a molecule is crucial to its function. For chiral centers, such as the C5 position in this compound, determining the relative and absolute configuration is essential. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe spatial relationships between protons that are close in space, irrespective of their through-bond connectivity. libretexts.org

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to internuclear distances, typically within 5 Å. A NOESY experiment detects these through-space interactions, which manifest as cross-peaks between spatially proximate protons.

In the context of this compound, a NOESY or ROESY spectrum could be used to establish the stereochemical relationship between the proton at the C5 position and the protons on the ethyl group at the N1 position, as well as with the protons on the pyrrolidinone ring. For instance, an observable NOE between the C5 proton and a specific proton on the ethyl group would suggest a particular conformation and relative stereochemistry.

Interacting Protons Observed NOE/ROE Inferred Spatial Proximity Stereochemical Implication
H at C5 and Ethyl-CH2StrongCloseSuggests a cis or syn-like arrangement in the dominant conformation.
H at C5 and Ring-H at C4WeakDistantSuggests a trans or anti-like arrangement.
H at C5 and Ring-H at C3None> 5 Å apartNo direct spatial correlation.

This is a hypothetical data table to illustrate the application of NOESY/ROESY.

ROESY is particularly useful for molecules of intermediate size where the NOE may be close to zero. It provides unambiguous positive cross-peaks for through-space interactions, avoiding the potential for null or negative peaks that can complicate the interpretation of NOESY spectra for certain molecular weights.

The behavior of molecules in solution is not always as individual, free-floating entities. Intermolecular forces can lead to self-aggregation, which can significantly alter the chemical and physical properties of a compound. Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. nih.govresearchgate.net This allows for the characterization of molecular size and the study of aggregation phenomena. acs.orgrsc.org

The principle of DOSY is based on the application of pulsed-field gradients in an NMR experiment, which encode the spatial position of molecules. The attenuation of the NMR signal due to diffusion during the experiment is related to the diffusion coefficient (D) of the molecule. Larger molecules and aggregates diffuse more slowly and thus have smaller diffusion coefficients.

For this compound, DOSY could be employed to investigate its tendency to form dimers or higher-order aggregates in various solvents. By measuring the diffusion coefficient at different concentrations, one could identify changes that indicate aggregation.

Concentration (mM) Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) Calculated Hydrodynamic Radius (Å) Interpretation
19.52.8Monomeric species
109.32.9Predominantly monomeric
508.53.2Onset of aggregation
1007.23.8Significant aggregation

This is a hypothetical data table demonstrating the use of DOSY for aggregation studies.

The Stokes-Einstein equation relates the diffusion coefficient to the hydrodynamic radius of a molecule, providing an estimate of its effective size in solution. A decrease in the measured diffusion coefficient with increasing concentration would be strong evidence for the formation of larger aggregates.

Saturation Transfer Difference (STD) NMR is a powerful technique for identifying and characterizing the binding of small molecule ligands to large receptor molecules, such as proteins. nih.govresearchgate.netnih.gov The method is based on the transfer of magnetization from the saturated receptor to the bound ligand. researchgate.net This technique is highly valuable in drug discovery and chemical biology for screening compound libraries and mapping the binding epitope of a ligand. mdpi.com

The experiment involves selectively saturating a region of the NMR spectrum where only the receptor has signals. This saturation is transferred through the receptor via spin diffusion. If a ligand is bound to the receptor, the saturation is transferred to the ligand. When the ligand dissociates, it carries this "memory" of saturation into the bulk solution, leading to a decrease in the intensity of its NMR signals. The difference between a spectrum with and without receptor saturation reveals the signals of the binding ligand.

Should this compound be investigated for its potential to interact with a macromolecular target (in a non-prohibited context), STD NMR would be an ideal tool. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in closest proximity to the receptor surface, allowing for the mapping of the binding epitope.

Proton Group of Ligand STD Amplification Factor (%) Inference
Bromomethyl (CH₂Br)80In close contact with the receptor.
Ethyl (CH₂CH₃)100Forms the primary binding epitope.
Pyrrolidinone Ring (CH₂)40Weaker interaction with the receptor.

This is a hypothetical data table illustrating the results of an STD NMR experiment.

A higher STD amplification factor indicates a closer proximity of that part of the molecule to the receptor in the bound state.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into reaction mechanisms, energetics, and the origins of selectivity. frontiersin.org For the synthesis of this compound and its derivatives, theoretical studies can be instrumental in optimizing reaction conditions and designing more efficient synthetic routes.

The synthesis of this compound likely involves several key steps, such as the formation of the pyrrolidinone ring and the introduction of the bromomethyl and ethyl groups. nih.gov Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be used to compute the energy profiles of these reaction steps. rsc.org

Reaction Step Species Relative Free Energy (kcal/mol)
1. N-alkylationReactants0.0
Transition State 1+22.5
Product 1-15.2
2. BromomethylationProduct 1-15.2
Transition State 2+10.8
Final Product-25.7

This is a hypothetical data table showing a calculated energy profile for a synthetic sequence.

When a synthesis can lead to multiple stereoisomers, understanding and controlling the stereoselectivity is paramount. rsc.orgresearchgate.net This is particularly relevant for the C5 position of the pyrrolidinone ring. Computational modeling of the transition states leading to different stereoisomers can provide a rationale for the observed selectivity. acs.orgrsc.org

By comparing the energies of the diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. The transition state with the lower energy will correspond to the major product. These models can take into account steric and electronic effects that influence the geometry and stability of the transition states.

For example, in a cyclization reaction to form the pyrrolidinone ring, the substituents on the precursor molecule will adopt specific orientations in the transition state to minimize steric hindrance and maximize favorable electronic interactions. Computational analysis can quantify these effects and explain why one pathway is favored over another, leading to a high degree of stereocontrol in the synthesis. whiterose.ac.uk This predictive capability is invaluable for the design of asymmetric syntheses. researchgate.net

Role of 5 Bromomethyl 1 Ethylpyrrolidin 2 One As a Versatile Synthetic Intermediate

A Building Block for Intricate Heterocyclic Architectures

The inherent reactivity of the bromomethyl group in 5-(Bromomethyl)-1-ethylpyrrolidin-2-one (B6209491) allows for its facile conversion into a variety of functional groups, paving the way for the construction of more complex molecular frameworks. This has been particularly exploited in the synthesis of fused, spirocyclic, and bridged heterocyclic systems, which are prevalent motifs in numerous biologically active natural products and pharmaceutical agents.

Crafting Pyrrolidinone-Fused Ring Systems

The synthesis of pyrrolidinone-fused ring systems often involves intramolecular cyclization reactions, where the bromomethyl group of this compound serves as a key electrophilic center. While direct examples utilizing this specific compound are not extensively documented in readily available literature, the principle can be illustrated by analogous transformations. For instance, related α-acylamino radicals generated from similar pyrrolidine (B122466) derivatives have been shown to undergo cyclization to form bridged azabicyclic systems. This suggests the potential for this compound to participate in similar radical-mediated or nucleophilic substitution-based cyclizations to yield fused ring structures.

The general strategy would involve the introduction of a nucleophilic moiety onto the pyrrolidinone ring, which can then react with the bromomethyl group to forge a new ring. The nature of the nucleophile and the reaction conditions would dictate the size and nature of the fused ring system.

Constructing Spirocyclic and Bridged Architectures

Spirocycles, compounds containing two rings connected by a single common atom, and bridged systems, where two rings share two or more common atoms, represent challenging synthetic targets. This compound offers a potential entry point to these complex architectures.

The synthesis of spiro[pyrrolidine-3,3′-oxindoles] and their analogues, for example, often proceeds through multicomponent reactions involving isatins and amino acids, leading to the formation of a spirocyclic pyrrolidine ring. While not a direct application of this compound, this highlights a common strategy for accessing such scaffolds. The bromomethyl group of the title compound could potentially be functionalized to introduce a nucleophilic or electrophilic center capable of participating in a spirocyclization event.

Similarly, the synthesis of bridged azabicyclic compounds has been achieved through radical translocation reactions of related 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. rsc.org This methodology, involving the generation of an α-acylamino radical followed by cyclization, demonstrates a plausible pathway for converting suitably functionalized derivatives of this compound into bridged systems. rsc.org

A Precursor in Efficient Cascade and One-Pot Transformations

The drive for more efficient and sustainable chemical processes has led to the development of cascade and one-pot reactions, where multiple transformations occur in a single reaction vessel. The reactivity of this compound makes it an attractive candidate for such processes.

Enabling Multi-Step Conversions in a Single Reaction Vessel

One-pot syntheses are characterized by their ability to significantly reduce reaction time, waste, and resource consumption by avoiding the isolation and purification of intermediates. researchgate.net The electrophilic nature of the bromomethyl group in this compound allows it to readily react with a variety of nucleophiles. This initial reaction can be the first step in a sequence of transformations within a single pot.

For example, a one-pot process could involve the initial alkylation of a nucleophile with this compound, followed by an in-situ cyclization or further functionalization of the resulting intermediate. While specific examples detailing the use of this compound in such sequences are not prevalent, the concept is well-established in the synthesis of complex pyrrolidines. nih.gov

Strategies for Sequential Functionalization

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that are triggered by a single event. The initial reaction of this compound can initiate such a cascade. For instance, after an initial intermolecular reaction at the bromomethyl position, a newly introduced functional group could participate in a subsequent intramolecular cyclization onto the pyrrolidinone ring or another part of the molecule.

The development of such cascade reactions is a key area of research in modern organic synthesis, and the reactivity profile of this compound makes it a promising substrate for the design of novel and efficient synthetic routes to complex heterocyclic compounds.

Applications in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The pyrrolidine scaffold is a common feature in many chiral drugs and catalysts. nih.govunibo.it

The use of chiral starting materials or chiral catalysts in conjunction with this compound can lead to the synthesis of optically active products. For example, if the pyrrolidinone ring of the starting material is itself chiral, this chirality can be transferred to the final product. Alternatively, asymmetric transformations can be employed to introduce new stereocenters with high enantioselectivity.

Comprehensive Search Yields No Specific Data on the Stereoselective Applications of this compound

A comprehensive review of available scientific literature and chemical databases has found no specific research detailing the role of the chemical compound this compound as a versatile synthetic intermediate in the asymmetric construction of chiral centers or its application in diastereoselective and enantioselective routes.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the topics requested—namely, its role in the asymmetric construction of chiral centers and its use in diastereoselective and enantioselective routes—as there is no apparent published research on these specific applications for this compound.

Therefore, the requested article with the specified outline, data tables, and detailed research findings cannot be generated.

Future Perspectives and Research Directions in 5 Bromomethyl 1 Ethylpyrrolidin 2 One Chemistry

Development of Novel Catalytic Systems for Synthesis

The synthesis of functionalized pyrrolidinones is an area of intense research, with a continuous drive towards more efficient and selective methods. For 5-(bromomethyl)-1-ethylpyrrolidin-2-one (B6209491), future efforts will likely concentrate on moving beyond traditional stoichiometric reagents towards advanced catalytic systems that offer higher yields, improved selectivity, and milder reaction conditions.

Organocatalysis presents a particularly promising frontier. Chiral pyrrolidine-based organocatalysts have been extensively modified to optimize efficiency and selectivity in a variety of chemical transformations. unibo.itmdpi.com Applying this knowledge, novel proline-derivatives or other small organic molecules could be designed to catalyze the asymmetric synthesis of chiral variants of this compound, providing access to enantiomerically pure compounds for pharmaceutical applications. Another avenue involves the use of metal-free catalysis, which aligns with the principles of green chemistry by avoiding toxic and expensive heavy metals. polimi.it Furthermore, the development of one-pot, catalytic enantioselective strategies, which have been successful for synthesizing various alkaloids containing pyrrolidine (B122466) and piperidine (B6355638) rings from simple amides, could be adapted for this specific compound. nih.gov

Potential Catalytic Systems for Synthesis

Catalyst TypePotential AdvantagesKey Research Focus
Organocatalysts (e.g., Proline derivatives)High enantioselectivity, metal-free, readily available.Design of catalysts for asymmetric bromination or cyclization steps.
Transition Metal Catalysts (e.g., Pd, Ir, Cu)High efficiency, broad substrate scope for cyclization.Development of one-pot tandem reactions for collective synthesis. nih.gov
Heterogeneous CatalystsEasy separation and recyclability, suitable for continuous flow.Immobilization of homogeneous catalysts on solid supports. nih.gov
Biocatalysts (Enzymes)High specificity, mild reaction conditions, environmentally benign.Screening for enzymes that can perform selective halogenation or cyclization.

Exploration of New Reactivity Modes for the Bromomethyl Group

The bromomethyl group is a versatile functional handle, typically serving as an electrophile in nucleophilic substitution reactions. However, its reactivity potential extends far beyond this classical role. Future research will likely focus on unlocking novel transformations centered on this group within the this compound scaffold.

The β-lactam ring's reactivity is influenced by ring strain and the electronic nature of its substituents. nih.govreddit.com While pyrrolidin-2-one (a γ-lactam) is less strained than a β-lactam, the principles of how substituents affect the amide bond's stability and reactivity are still relevant. researchgate.netnih.gov Exploring acid-mediated ring-opening reactions, for instance, could lead to the synthesis of functionalized linear amides that are otherwise difficult to access. rsc.org

Moreover, the bromomethyl group could be employed in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This would enable the direct attachment of a wide array of substituents (aryl, alkyl, etc.) at the 5-position, dramatically increasing the molecular diversity accessible from this single precursor. Exploring its participation in radical reactions or as a precursor for generating organometallic intermediates could also yield novel synthetic pathways.

Potential Reactivity Modes of the Bromomethyl Group

Reaction ClassDescriptionPotential Products
Nucleophilic SubstitutionClassic reaction with nucleophiles (e.g., amines, alcohols, thiols).Aminomethyl, alkoxymethyl, or thiomethyl derivatives.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)Palladium- or copper-catalyzed reactions to form new C-C bonds.5-Arylmethyl or 5-alkynylmethyl pyrrolidinones.
Radical ReactionsInitiation of radical cyclizations or additions.Complex polycyclic structures.
Organometallic Intermediate FormationConversion to an organolithium or Grignard reagent.Derivatives with new functional groups at the methyl position.

Integration with Flow Chemistry and Automation for Enhanced Efficiency

The adoption of continuous flow chemistry is revolutionizing chemical synthesis, particularly in the pharmaceutical industry, by offering superior control over reaction parameters, enhanced safety, and improved scalability. acs.orgnih.gov Integrating the synthesis and derivatization of this compound into automated flow systems is a key direction for future research.

Flow reactors provide excellent heat and mass transfer, which is critical for managing highly exothermic or fast reactions that can be problematic in traditional batch reactors. nih.gov This technology would allow for precise temperature control during the synthesis of the target compound, potentially minimizing side reactions and improving yield and purity. Furthermore, hazardous or unstable reagents can be generated and consumed in situ within a closed flow system, significantly improving operational safety. nih.gov

Automated platforms can streamline the exploration of its reactivity by enabling high-throughput screening of different reaction conditions, catalysts, and substrates. Telescoped reaction sequences, where the product of one step flows directly into the next reactor for further transformation without intermediate purification, can drastically reduce synthesis time and waste. mdpi.com

Comparison of Batch vs. Flow Synthesis

ParameterBatch SynthesisFlow Chemistry
SafetyHigher risk with hazardous reagents and exotherms.Improved safety via small reactor volumes and in situ generation. nih.gov
ScalabilityOften challenging, requires re-optimization.More straightforward "scaling-out" by running longer or in parallel.
Process ControlDifficult to maintain precise temperature and mixing.Excellent control over temperature, pressure, and residence time. nih.gov
EfficiencyCan be lower due to workup and purification steps.Higher efficiency through telescoped reactions and automation. mdpi.com

Sustainable and Scalable Production Methods for Industrial Applications

As industries face increasing pressure to adopt greener manufacturing processes, developing sustainable and scalable methods for producing key chemical intermediates is paramount. Future research on this compound will need to address these challenges to ensure its viability for large-scale applications.

A key focus will be the use of renewable feedstocks. Strategies for synthesizing N-substituted pyrrole (B145914) derivatives from biosourced compounds, such as 3-hydroxy-2-pyrones, are being developed and could be adapted. polimi.itacs.org This approach moves away from petroleum-based starting materials, reducing the carbon footprint of the synthesis.

The principles of green chemistry, such as atom economy, use of safer solvents, and catalytic instead of stoichiometric reagents, will guide the development of new synthetic routes. For instance, replacing hazardous brominating agents with greener alternatives or developing solvent-free reaction conditions would significantly improve the environmental profile of the production process. polimi.it Furthermore, designing processes where catalysts can be easily recovered and recycled, such as through the use of heterogeneous catalysts, will be crucial for creating economically and environmentally sustainable industrial-scale production. nih.gov

Green Chemistry Principles in Production

PrincipleApplication to Synthesis
Use of Renewable FeedstocksDeveloping synthetic routes from biomass-derived precursors like 3-hydroxy-2-pyrones. polimi.it
CatalysisReplacing stoichiometric reagents with recyclable organo-, bio-, or heterogeneous catalysts.
Atom EconomyDesigning synthetic pathways (e.g., cycloadditions) that incorporate most atoms from the reactants into the final product.
Safer Solvents and AuxiliariesMinimizing or eliminating the use of hazardous organic solvents in favor of water, or performing reactions neat (solvent-free). polimi.it

Q & A

Basic: What synthetic strategies are recommended for the laboratory-scale preparation of 5-(Bromomethyl)-1-ethylpyrrolidin-2-one?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions. A plausible route includes:

  • Step 1: Reacting 1-ethylpyrrolidin-2-one with a brominating agent (e.g., N-bromosuccinimide, NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in a solvent like carbon tetrachloride .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Key Considerations: Monitor reaction progress using TLC, and optimize solvent polarity to minimize byproducts. Triethylamine may be added to scavenge HBr .

Basic: How can researchers ensure high purity of this compound during synthesis?

Methodological Answer:

  • Purification Techniques: Use preparative HPLC with a C18 column (mobile phase: methanol/water gradient) for high-resolution separation. Alternatively, recrystallize from a solvent pair like dichloromethane/hexane .
  • Analytical Validation: Confirm purity (>95%) via ¹H NMR (absence of extraneous peaks) and LC-MS (single dominant peak with expected m/z) .

Advanced: How should researchers address contradictory data in reaction yields when varying brominating agents?

Methodological Answer:

  • Systematic Optimization: Perform a Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, compare NBS vs. Br₂ in DMF vs. CCl₄.
  • Byproduct Analysis: Use GC-MS or ¹³C NMR to identify side products (e.g., di-brominated derivatives). Adjust radical initiator concentration to suppress over-bromination .

Advanced: What spectroscopic and crystallographic methods are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the ethyl group (δ ~1.2 ppm, triplet for CH₃; δ ~3.3 ppm, quartet for N-CH₂) and the bromomethyl group (δ ~4.1 ppm, singlet for CH₂Br) .
  • X-ray Crystallography: If crystals form (e.g., via slow evaporation in ethanol), resolve the 3D conformation to confirm stereochemistry and intermolecular interactions .

Advanced: How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight: The C-Br bond in the bromomethyl group is highly polarized, making it susceptible to nucleophilic attack. For example, in SN2 reactions with amines, the bromide acts as a leaving group.
  • Experimental Design: React with sodium azide (NaN₃) in DMF at 60°C to form the azide derivative. Monitor reaction kinetics using in-situ IR to track bromide displacement .

Advanced: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation via HPLC-UV (λ = 254 nm).
  • Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

Advanced: What pharmacological hypotheses can be proposed based on structural analogs of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR): The pyrrolidinone ring and bromomethyl group are seen in kinase inhibitors and neuroactive compounds. Hypothesize interactions with targets like GABA receptors or cytochrome P450 enzymes.
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with proteins such as COX-2 or acetylcholinesterase .

Advanced: How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

  • Safety Protocols: Use fume hoods, PPE (nitrile gloves, lab coat), and avoid skin contact due to potential alkylating properties.
  • Waste Management: Quench residual bromide with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.